(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate
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Overview
Description
(9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is a complex organic compound that features a fluorenylmethyl group attached to a cyclopropyl carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride . This intermediate is then reacted with the appropriate cyclopropylamine derivative under controlled conditions to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of protective groups and catalysts can optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohol derivatives.
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability under acidic conditions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with various biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which (9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The fluorenylmethyl group provides steric hindrance, enhancing the stability of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyl carbamate: Similar in structure but lacks the cyclopropyl group.
(9H-fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: Contains a hydroxyethyl group instead of a cyclopropyl group.
(9H-fluoren-9-yl)methyl ((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)carbamate: Features a phenyl group with hydroxymethyl substitution.
Uniqueness
The presence of the cyclopropyl group in (9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate imparts unique steric and electronic properties, making it distinct from other fluorenylmethyl carbamates. This structural feature enhances its stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H19NO3 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c21-12-19(9-10-19)20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,20,22) |
InChI Key |
KFHZAEINAXDGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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